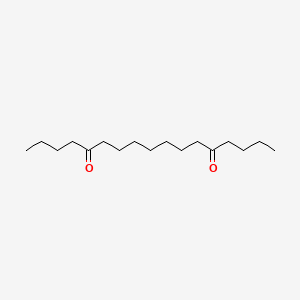

Heptadecane-5,13-dione

Description

Heptadecane-5,13-dione is a linear aliphatic diketone with two ketone groups positioned at carbons 5 and 13 on a 17-carbon chain. Aliphatic diketones like this compound are typically synthesized via oxidation of secondary alcohols or diols, though specific pathways for this compound remain undocumented in the provided sources. Its applications may include roles as intermediates in organic synthesis or surfactants due to its amphiphilic nature.

Properties

CAS No. |

31334-98-2 |

|---|---|

Molecular Formula |

C17H32O2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

heptadecane-5,13-dione |

InChI |

InChI=1S/C17H32O2/c1-3-5-12-16(18)14-10-8-7-9-11-15-17(19)13-6-4-2/h3-15H2,1-2H3 |

InChI Key |

CWAPEWKKYQUYRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)CCCCCCCC(=O)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecane-5,13-dione can be synthesized through several methods. One common approach involves the oxidation of heptadecane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically requires controlled temperatures and prolonged reaction times to ensure complete oxidation at the desired positions.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic oxidation processes. These methods often employ metal catalysts such as palladium or platinum to facilitate the oxidation of heptadecane. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Heptadecane-5,13-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the diketone into diols.

Substitution: The ketone groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Grignard reagents, organolithium compounds.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Diols.

Substitution: Various functionalized derivatives.

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its role in metabolic pathways and as a potential biomarker.

Medicine: Explored for its anti-inflammatory and antioxidant properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which heptadecane-5,13-dione exerts its effects involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory properties are linked to the inhibition of the NF-kB pathway, which plays a crucial role in regulating immune responses and inflammation. The compound’s antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on cyclic diketones (e.g., fluorinated hexahydroacridinediones from ) and aliphatic diketones, highlighting structural, synthetic, and functional differences.

Structural and Functional Contrasts

Reactivity and Stability

- This compound : Aliphatic diketones are less sterically hindered, enabling nucleophilic attacks at carbonyl groups. However, their long chains may reduce solubility in polar solvents.

- Fluorinated Hexahydroacridinedione : Fluorine atoms increase electrophilicity and metabolic stability, making these compounds valuable in drug design. The rigid cyclic structure also reduces conformational flexibility, enhancing catalytic performance in coordination chemistry .

Research Findings and Data Gaps

- Their synthesis is well-documented, but analogous pathways for this compound require further exploration.

- Data Limitations: No direct studies on this compound are cited in the provided evidence, necessitating extrapolation from structural analogs. Physical properties (e.g., melting point, solubility) and spectroscopic data for this compound remain unverified.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.